molecular formula C11H8ClFO2 B7978646 3-Chloro-5-fluorophenyl-(2-furyl)methanol

3-Chloro-5-fluorophenyl-(2-furyl)methanol

Cat. No.: B7978646
M. Wt: 226.63 g/mol
InChI Key: IUNKYEAPQBWDDR-UHFFFAOYSA-N
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Description

3-Chloro-5-fluorophenyl-(2-furyl)methanol is an organic compound with the molecular formula C11H8ClFO2 It is characterized by the presence of a chloro and fluoro substituent on a phenyl ring, which is further connected to a furan ring through a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-fluorophenyl-(2-furyl)methanol typically involves the reaction of 3-chloro-5-fluorobenzaldehyde with 2-furylmethanol under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-fluorophenyl-(2-furyl)methanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon.

    Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of 3-chloro-5-fluorophenyl-(2-furyl)ketone.

    Reduction: Formation of 3-chloro-5-fluorophenyl-(2-furyl)methane.

    Substitution: Formation of various substituted phenyl-furylmethanol derivatives.

Scientific Research Applications

3-Chloro-5-fluorophenyl-(2-furyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-5-fluorophenyl-(2-furyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro and fluoro substituents can enhance its binding affinity and specificity towards these targets. The compound may modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2-fluorophenylmethanol
  • 3-Chloro-5-fluorophenylmethanol
  • 3-Chloro-5-fluorophenyl-(2-thienyl)methanol

Uniqueness

3-Chloro-5-fluorophenyl-(2-furyl)methanol is unique due to the combination of chloro and fluoro substituents on the phenyl ring and the presence of a furan ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

(3-chloro-5-fluorophenyl)-(furan-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClFO2/c12-8-4-7(5-9(13)6-8)11(14)10-2-1-3-15-10/h1-6,11,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUNKYEAPQBWDDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(C2=CC(=CC(=C2)Cl)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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